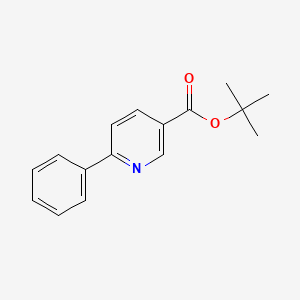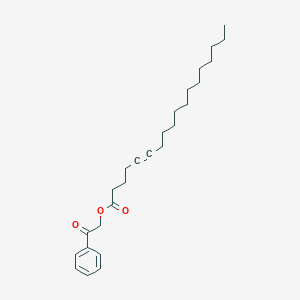![molecular formula C12H14OS2 B14380022 1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one CAS No. 89572-14-5](/img/structure/B14380022.png)
1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one is a spirocyclic compound characterized by a unique structure where a benzodithiole ring is fused to a cyclohexane ring through a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dithiol-2-one with cyclohexanone in the presence of a base, such as sodium hydride, to form the spirocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiole ring to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzodithiole ring .
Scientific Research Applications
1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific receptors and enzymes.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,3-benzodioxole-2,1’-cyclohexan]-4-yl acetyl(methyl)carbamate
- Spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one
- Spiro[1-benzofuran-2,1’-cyclohexane] derivatives
Uniqueness
1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one is unique due to the presence of the benzodithiole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and pharmaceuticals .
Properties
CAS No. |
89572-14-5 |
|---|---|
Molecular Formula |
C12H14OS2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
spiro[1λ4,3-benzodithiole-2,1'-cyclohexane] 1-oxide |
InChI |
InChI=1S/C12H14OS2/c13-15-11-7-3-2-6-10(11)14-12(15)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
OFMSWHNGIUPQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)SC3=CC=CC=C3S2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


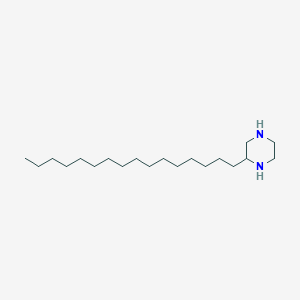
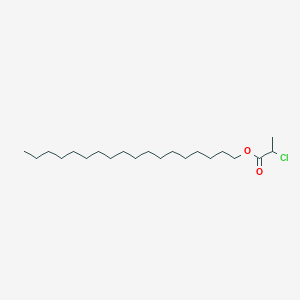
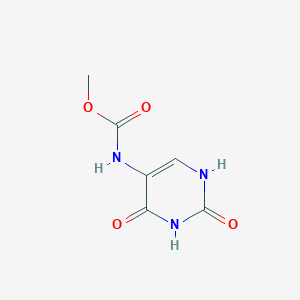

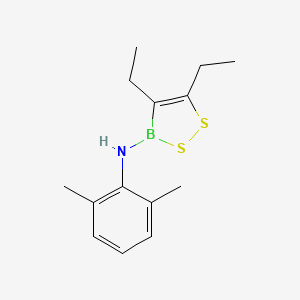
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
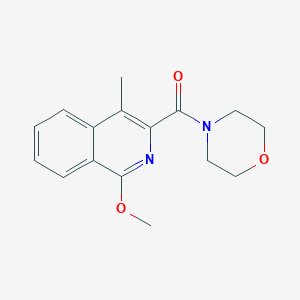
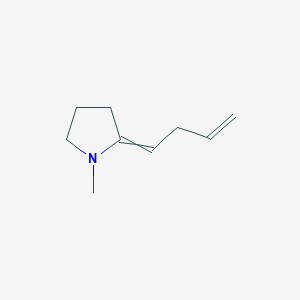
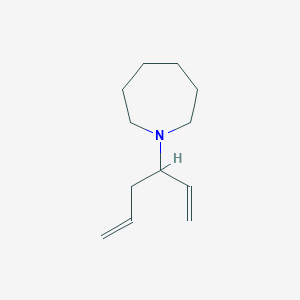
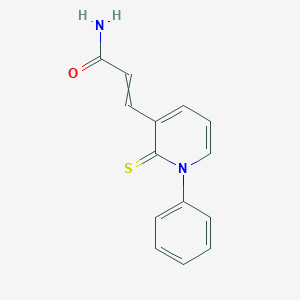
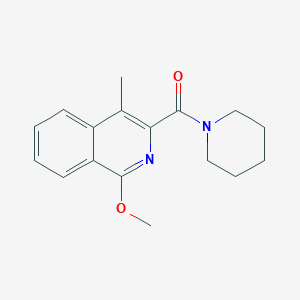
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
